Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-
Description
This compound, systematically named 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenylethanone, features a ketone backbone flanked by two aromatic rings. The first phenyl group is substituted with a hydroxyl (-OH) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position, while the second phenyl ring is unsubstituted. The isopropoxy substituent introduces steric bulk and moderate electron-donating effects, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity .
Properties
CAS No. |
50561-04-1 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(2-hydroxy-4-propan-2-yloxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C17H18O3/c1-12(2)20-14-8-9-15(17(19)11-14)16(18)10-13-6-4-3-5-7-13/h3-9,11-12,19H,10H2,1-2H3 |
InChI Key |
ICMHNQAUFLTJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an aromatic compound followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s isopropoxy group is less electron-donating than methoxy () but more lipophilic than hydroxyl ().
- Hydrogen Bonding : Compounds with multiple hydroxyl groups (e.g., ) exhibit stronger intermolecular interactions, likely increasing melting points and crystallinity .
Physicochemical Properties (Inferred from Substituents)
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be deduced:
- Solubility : The target compound’s isopropoxy group may reduce water solubility compared to hydroxyl-rich analogs () but improve solubility in organic solvents .
- Crystallinity: Hydrogen bonding from the 2-OH group (common in all compounds) likely promotes crystalline packing, as noted in Etter’s graph-set analysis () .
- Thermal Stability : Bulky substituents (e.g., benzyloxy in ) may lower melting points due to disrupted packing, whereas sulfinyl groups () could enhance thermal stability via dipole interactions .
Biological Activity
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-, also known as a phenolic compound, exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C16H18O3
- Molecular Weight : 286.33 g/mol
- Functional Groups : This compound features an ethanone functional group and a hydroxy-substituted aromatic ring, which contribute to its reactivity and potential biological activities.
Biological Activity
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- has been investigated for various biological activities:
-
Antioxidant Activity :
- Studies indicate that this compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. The presence of the hydroxy group is believed to enhance its ability to scavenge free radicals.
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that ethanone derivatives may possess anti-inflammatory properties, although specific data on this compound is limited. The mechanism may involve inhibition of pro-inflammatory cytokines.
-
Potential as a Drug Candidate :
- Due to its structural complexity and biological activity, ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- is considered a candidate for drug development targeting various diseases, including cancer and infections.
Synthesis Methods
The synthesis of ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- can be achieved through several methods:
- Condensation Reactions : Utilizing phenolic compounds and ethanoyl chloride under basic conditions.
- Electrophilic Aromatic Substitution : Involving the introduction of the hydroxy group onto the aromatic ring followed by alkylation with methylethoxy groups.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of ethanone derivatives against Mycobacterium tuberculosis using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Antioxidant Properties
In vitro assays were performed to assess the antioxidant capacity of ethanone derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results showed that these compounds effectively reduced DPPH radicals, indicating strong antioxidant potential .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl] | C11H14O2 | Moderate antimicrobial activity |
| Ethanone, 1-[3-(1-methylethoxy)phenyl] | C15H18O3 | Antioxidant properties |
| Acetophenone derivatives | Varies | Diverse applications including antimicrobial |
This table highlights the uniqueness of ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-, particularly in terms of its specific functional groups that may confer distinct biological activities and applications.
Q & A
What are the key challenges in synthesizing Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-?
Basic Research Question
Synthesis of this compound requires careful control of substituent positioning. The hydroxyl and isopropoxy groups at positions 2 and 4 of the phenyl ring demand regioselective protection/deprotection strategies. For example, chlorinated ethanone intermediates (e.g., 2-CHLORO-1-(2-HYDROXY-4-METHOXY-PHENYL)-ETHANONE) are often used as precursors, but competing reactions can lead to byproducts like ether cleavage or unwanted halogenation . Methodologies include Claisen-Schmidt condensation with appropriate aldehydes under acidic catalysis, but yields may vary due to steric hindrance from the 2-phenyl group.
How can spectroscopic techniques distinguish this compound from structurally similar ethanone derivatives?
Basic Research Question
Advanced NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key spectral markers include:
- ¹H NMR : A singlet for the acetyl group (~2.6 ppm) and splitting patterns for the 2-hydroxy and 4-isopropoxy groups.
- ¹³C NMR : The carbonyl carbon (~205 ppm) and deshielded aromatic carbons adjacent to oxygen substituents.
- HRMS : Precise mass matching (e.g., C₁₈H₂₀O₃) to exclude analogs like 1-(4-METHOXYPHENYL)-3-(5-PHENYL-2-FURYL)-2-PROPEN-1-ONE, which has a conjugated enone system .
What are the potential contradictions in reported toxicity data for ethanone derivatives?
Advanced Research Question
Discrepancies arise from structural variations and assay conditions. For example, 1-(2,4-DICHLOROPHENYL)-2-(3-PYRIDINYL)ETHANONE shows an oral LD₅₀ of 1705 mg/kg in rats, but analogs with methoxy/hydroxy groups (e.g., 1-(4-HYDROXY-3-METHOXYPHENYL)ETHANONE) may exhibit lower toxicity due to enhanced metabolic detoxification . Contradictions in mutagenicity data (e.g., Ames test vs. mammalian cell assays) highlight the need for standardized testing protocols .
How does the 4-(1-methylethoxy) substituent influence the compound’s pharmacological activity?
Advanced Research Question
The isopropoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. In chalcone derivatives (e.g., 2a-c in anticancer studies), similar substituents increase binding affinity to kinase targets by stabilizing hydrophobic interactions. However, steric bulk may reduce solubility, necessitating formulation studies or prodrug strategies .
What methodologies are recommended for analyzing environmental persistence of this compound?
Advanced Research Question
Use OECD 301F biodegradation assays to assess aerobic degradation. The isopropoxy group may undergo hydrolysis to form 4-hydroxy derivatives, which are more water-soluble but could generate toxic metabolites. GC-MS with isotopic labeling (e.g., ¹³C-tracing) can track degradation pathways. Environmental hazard classifications (e.g., Marine Pollutant status in IMDG codes) should be validated via aquatic toxicity testing .
How can computational modeling predict reactivity in derivatization reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize reaction pathways. For oxime formation (e.g., Ethanone,1-(3,4-dimethoxyphenyl)-, Oxime), modeling nucleophilic attack by hydroxylamine at the carbonyl carbon reveals steric effects from the 2-phenyl group. Transition state analysis can guide solvent selection (e.g., polar aprotic solvents for charge stabilization) .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Basic Research Question
The compound’s asymmetry and flexible isopropoxy group hinder crystal packing. Strategies include:
- Cocrystallization with hydrogen-bond donors (e.g., resorcinol).
- Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).
- Monitoring polymorphism via Differential Scanning Calorimetry (DSC) to identify stable forms .
How do structural modifications (e.g., oxime derivatives) alter biological activity?
Advanced Research Question
Oxime derivatives (e.g., Ethanone,1-(4-chlorophenyl)-2-methoxy-2-phenyl-, Oxime) enhance chelation potential, improving antimicrobial activity. However, increased electronegativity may reduce cell membrane permeability. Comparative studies with 1-Phenylethanol analogs show divergent SAR profiles due to altered hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
